Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetylphenyl)cyclohexanecarboxamide

physicochemical profiling fragment-based drug design solubility prediction

N-(4-Acetylphenyl)cyclohexanecarboxamide (CAS 315712-62-0) is a synthetic N‑substituted cyclohexanecarboxamide that features a 4‑acetylphenyl moiety linked via an amide bond to a cyclohexane ring. With a molecular weight of 245.32 g/mol, a computed LogP of 3.3, and a topological polar surface area of 46.2 Ų, the compound occupies a moderate lipophilicity‑polarity space typical of fragment‑like screening hits.

Molecular Formula C15H19NO2
Molecular Weight 245.32g/mol
CAS No. 315712-62-0
Cat. No. B448469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)cyclohexanecarboxamide
CAS315712-62-0
Molecular FormulaC15H19NO2
Molecular Weight245.32g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2
InChIInChI=1S/C15H19NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,18)
InChIKeyMTMHJZSUQJILAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)cyclohexanecarboxamide (CAS 315712-62-0) – Chemical Class & Sourcing Overview


N-(4-Acetylphenyl)cyclohexanecarboxamide (CAS 315712-62-0) is a synthetic N‑substituted cyclohexanecarboxamide that features a 4‑acetylphenyl moiety linked via an amide bond to a cyclohexane ring . With a molecular weight of 245.32 g/mol, a computed LogP of 3.3, and a topological polar surface area of 46.2 Ų, the compound occupies a moderate lipophilicity‑polarity space typical of fragment‑like screening hits . It is commercially supplied by multiple vendors (e.g., Sigma‑Aldrich AldrichCPR, ChemBridge/Hit2Lead, Fluorochem) at purities ≥95–97%, confirming its availability as a research‑grade chemical for early‑stage discovery programs .

N-(4-Acetylphenyl)cyclohexanecarboxamide – Why Generic Substitution Fails in Discovery Programs


In‑class phenylcyclohexanecarboxamides cannot be interchanged casually because minor structural perturbations—such as removal of a tert‑butyl group on the cyclohexane ring or replacement of the acetyl substituent—dramatically modify activity profiles. The patent literature on cooling‑sensation carboxamides teaches that 2‑tert‑butyl‑cyclohexanecarboxylic acid (4‑acetyl‑phenyl)‑amide elicits a distinct physiological response, whereas the unsubstituted cyclohexane analog (the target compound) is devoid of that activity . Likewise, the β‑substituted cyclohexanecarboxamide framework essential for sub‑nanomolar cathepsin K inhibition is absent in the target compound, rendering it inactive against that protease . Thus, selecting N‑(4‑acetylphenyl)cyclohexanecarboxamide over a closely related analog is only justified when the precise acetyl‑cyclohexyl architecture is required—for example, as a synthetic intermediate or a matched control compound—not based on assumed class‑wide behavior.

N-(4-Acetylphenyl)cyclohexanecarboxamide – Quantitative Comparative Evidence for Scientific Selection


Lipophilicity and Predicted Solubility Differentiate the Acetylphenyl Cyclohexanecarboxamide from Benzamide and Acetamide Analogs

The target compound exhibits a measured/calculated LogP of 3.1–3.3, approximately 0.8–1.2 log units higher than the corresponding benzamide analog N‑(4‑acetylphenyl)benzamide (predicted LogP ≈ 2.3) and about 2 log units higher than N‑(4‑acetylphenyl)acetamide (LogP ≈ 1.2) . This higher lipophilicity forecasts a ~6‑ to 15‑fold increase in membrane partition coefficient, which may be advantageous when passive permeability is desired but disadvantageous for aqueous solubility. Consistently, the predicted aqueous solubility (LogSW −3.64) is approximately 0.7 log units lower than that of the benzamide analog, implying a 5‑fold lower saturation concentration under standard conditions . These differences are critical when selecting a fragment for screening libraries that require specific lipophilicity windows.

physicochemical profiling fragment-based drug design solubility prediction

Acetyl Group Reactivity Enables Key Derivatization Pathways Lacking in Methyl or Halo Analogs

The 4‑acetyl substituent provides a versatile ketone handle for condensation, reduction, and nucleophilic addition reactions that are unavailable in the analogous 4‑methyl, 4‑ethyl, or 4‑chloro phenylcyclohexanecarboxamides . This has been exploited in the synthesis of tetrazole‑containing derivatives, where the acetyl group participates in cyclization with sodium azide to yield N‑(4‑acetylphenyl)‑1‑(1H‑tetrazol‑1‑yl)cyclohexanecarboxamide, a compound that shows moderate antiproliferative activity (IC50 15–20 µM against MCF‑7 and A549 cell lines) . In contrast, the 4‑methyl analog cannot undergo analogous cyclization, limiting its downstream utility. For researchers seeking a derivatizable core, the acetyl functionality provides a clear practical advantage over simple alkyl or halogen substituents.

synthetic chemistry building block ketone reactivity

Commercial Purity Benchmarks Confirm Suitability for Reproducible Screening Campaigns

Vendor‑supplied purity specifications for N‑(4‑acetylphenyl)cyclohexanecarboxamide range from 95% (AKSci, ChemBridge) to 97% (Leyan) and ≥97% (Chemscene) . By comparison, off‑the‑shelf batches of close analogs such as N‑(4‑acetylphenyl)cyclopentanecarboxamide are often available only at custom synthesis lead times or lower purities (commonly 90–93%). The consistent ≥95% purity of the target compound reduces the risk of assay interference from by‑products, a critical factor when high‑throughput screening data are used to nominate hits for hit‑to‑lead progression.

quality control reproducibility screening library

Thermal Stability and Low Vapor Pressure Favor Long‑Term Storage and Handling Over Volatile Analogs

The compound possesses a high computed boiling point of 460.3 ± 28.0 °C and a minimal vapor pressure of 0.0 ± 1.1 mmHg at 25 °C . In contrast, the corresponding acetamide analog (N‑(4‑acetylphenyl)acetamide) boils at ~340 °C with a vapor pressure roughly 20‑fold higher. The negligible volatility of the cyclohexanecarboxamide reduces the risk of evaporative loss during long‑term storage and minimizes airborne contamination in automated screening platforms, a practical advantage highlighted in vendor storage recommendations that specify cool, dry conditions without pressurized containment .

stability storage handling safety

N-(4-Acetylphenyl)cyclohexanecarboxamide – Evidence‑Based Application Scenarios for Research and Industrial Procurement


Fragment‑Based Drug Discovery Screening Libraries

The compound’s moderate lipophilicity (LogP 3.1–3.3) and low molecular weight (245 Da) make it appropriate for inclusion in fragment libraries targeting GPCRs or kinases where a balanced LogP range (2.5–3.5) is desired . Its commercial availability at ≥95% purity ensures that initial screening hits are not confounded by impurities, a key requirement for fragment evolution campaigns .

Synthetic Intermediate for Acetyl‑Directed Heterocycle Synthesis

The 4‑acetyl group serves as a reactive ketone handle for constructing tetrazole, thiazole, or oxazole rings via cycloaddition or condensation reactions, enabling efficient SAR exploration. As demonstrated by the synthesis of the tetrazole derivative with 15–20 µM cytotoxicity, this reactivity is not possible with the 4‑methyl or 4‑chloro congeners .

Negative Control for Cathepsin K Inhibitor Programs

Because the compound lacks the β‑substituent essential for cathepsin K inhibition (IC50 >10 µM versus sub‑nanomolar for β‑substituted leads), it can serve as an inactive control compound in biochemical assays designed to validate target engagement of potent cyclohexanecarboxamide inhibitors . This role leverages the structural similarity to active inhibitors while providing a clear window for assay differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-acetylphenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.